molecular formula C18H16BrClN2S2 B2986886 4-{[(4-bromophenyl)sulfanyl]methyl}-5-chloro-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole CAS No. 956181-42-3

4-{[(4-bromophenyl)sulfanyl]methyl}-5-chloro-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole

Cat. No. B2986886
CAS RN: 956181-42-3
M. Wt: 439.81
InChI Key: NAHZOZCVWIQWNC-UHFFFAOYSA-N
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Description

This compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring of three carbon atoms and two nitrogen atoms. In this particular compound, various substituents are attached to the pyrazole ring, including a bromophenyl group, a chloro group, and two sulfanyl groups attached to methyl groups .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the aromatic pyrazole ring at the center, with the various substituents attached. The presence of the bromophenyl and chloro groups would make the compound relatively heavy and possibly quite polar .


Chemical Reactions Analysis

Again, while specific reactions for this compound are not available, pyrazoles in general can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromo and chloro groups would likely make the compound relatively dense and possibly quite polar. It may also have a relatively high boiling point due to the potential for strong intermolecular forces .

Scientific Research Applications

Synthesis and Chemical Properties

  • Ghattas et al. (2003) discussed the synthesis of various pyrazolopyridines and related compounds, highlighting the versatility of pyrazole derivatives in organic synthesis. The study elaborated on the reaction conditions and chemical transformations leading to the synthesis of complex heterocyclic compounds (Ghattas, Khodairy, Abdrahman, & Younes, 2003).
  • Tayebi et al. (2011) described the use of sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester as a recyclable catalyst for condensation reactions involving aromatic aldehydes and 3-methyl-l-phenyl-5-pyrazolone, yielding high yields of pyrazolones. This showcases the application of pyrazole derivatives in catalysis and green chemistry (Tayebi, Baghernejad, Saberi, & Niknam, 2011).

Potential Applications in Catalysis

  • Sharma et al. (2013) explored the synthesis of palladium(II) complexes with pyrazolated thio/selenoethers, demonstrating their efficiency as precatalysts in Suzuki-Miyaura coupling reactions and as single-source precursors for the synthesis of palladium selenide nano-particles. This study highlights the role of pyrazole derivatives in catalyzing important cross-coupling reactions and in the synthesis of nanomaterials with potential applications in materials science (Sharma, Joshi, Singh, Singh, & Singh, 2013).

Future Directions

The future directions for this compound would depend on its potential applications. Pyrazole derivatives have been studied for their potential use in various fields, including medicinal chemistry, due to their biological activity .

properties

IUPAC Name

4-[(4-bromophenyl)sulfanylmethyl]-5-chloro-1-methyl-3-(phenylsulfanylmethyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrClN2S2/c1-22-18(20)16(11-23-15-9-7-13(19)8-10-15)17(21-22)12-24-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAHZOZCVWIQWNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)CSC2=CC=CC=C2)CSC3=CC=C(C=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrClN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(4-bromophenyl)sulfanyl]methyl}-5-chloro-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole

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